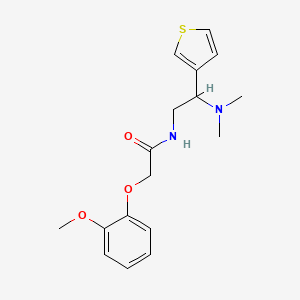![molecular formula C10H15BrIN3 B2493365 N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide CAS No. 2060029-64-1](/img/structure/B2493365.png)
N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-[3-(2-bromophenyl)propyl]guanidine hydroiodide is a chemical compound that belongs to the class of guanidine derivatives Guanidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Méthodes De Préparation
The synthesis of N’'-[3-(2-bromophenyl)propyl]guanidine hydroiodide involves several steps. One common method includes the reaction of 3-(2-bromophenyl)propylamine with cyanamide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Analyse Des Réactions Chimiques
N’'-[3-(2-bromophenyl)propyl]guanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis for the preparation of other guanidine derivatives and related compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has focused on its potential use as a pharmaceutical intermediate in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of N’'-[3-(2-bromophenyl)propyl]guanidine hydroiodide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated signaling pathways.
Comparaison Avec Des Composés Similaires
N’'-[3-(2-bromophenyl)propyl]guanidine hydroiodide can be compared with other similar guanidine derivatives, such as:
N’'-[3-(2-chlorophenyl)propyl]guanidine hydrochloride: This compound has a similar structure but contains a chlorine atom instead of a bromine atom. It exhibits different chemical reactivity and biological activity.
N’'-[3-(2-fluorophenyl)propyl]guanidine hydrobromide: This derivative contains a fluorine atom and has distinct properties compared to the bromine-containing compound.
N’'-[3-(2-iodophenyl)propyl]guanidine hydrochloride: This compound contains an iodine atom and shows unique chemical and biological characteristics.
Propriétés
IUPAC Name |
2-[3-(2-bromophenyl)propyl]guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.HI/c11-9-6-2-1-4-8(9)5-3-7-14-10(12)13;/h1-2,4,6H,3,5,7H2,(H4,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODVAPJHHABXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN=C(N)N)Br.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)
![7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2493284.png)
![1,3,7-trimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2493288.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2493291.png)



![N-(2,4-difluorophenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2493300.png)
![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B2493301.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2493303.png)

